molecular formula C11H12FNO2 B3373991 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile CAS No. 1016842-52-6

4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile

Cat. No.: B3373991
CAS No.: 1016842-52-6
M. Wt: 209.22 g/mol
InChI Key: YBVZKUUYWNLNJF-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile is a fluorinated benzonitrile derivative characterized by a methoxyethoxy-methyl substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. The compound belongs to the broader class of benzonitriles, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity . The methoxyethoxy group (-CH2-O-CH2-CH2-O-CH3) enhances solubility in polar solvents, while the nitrile group (-CN) provides a reactive site for further functionalization.

Properties

IUPAC Name

4-fluoro-3-(2-methoxyethoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-14-4-5-15-8-10-6-9(7-13)2-3-11(10)12/h2-3,6H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVZKUUYWNLNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-methoxyethanol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The fluoro group and nitrile moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Benzonitrile derivatives are distinguished by substituent positions and functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile C₁₁H₁₂FNO₂ 209.22 (calculated) 4-F, 3-(2-methoxyethoxy)methyl Solubility enhancer; pharmaceutical intermediate
4-[(6-Fluoro-2-methyl-3-oxobenzooxazin-4-yl)methyl]benzonitrile C₁₇H₁₃FN₂O₂ 296.30 6-F, benzoxazine ring fused with nitrile Agrochemical research (herbicide/pesticide)
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO 243.24 2-F, 6-(4-methylphenoxy) Electronic materials; ligand synthesis
3-({[(4-methylphenyl)methyl]amino}methyl)-4-fluorobenzonitrile C₁₆H₁₅FN₂ 254.30 4-F, 3-(benzylamino)methyl Potential CNS-targeting drug candidate
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile C₁₅H₁₂N₂O₂ 252.27 Schiff base linkage, hydroxy-methoxy substituent Crystal engineering; photoluminescence studies

Key Findings

Solubility and Reactivity: The methoxyethoxy group in this compound improves solubility in polar solvents compared to analogues like 2-Fluoro-6-(4-methylphenoxy)benzonitrile, which has a lipophilic phenoxy group . Schiff base derivatives (e.g., C₁₅H₁₂N₂O₂) exhibit enhanced crystallinity and stability due to hydrogen-bonding interactions, making them suitable for materials science .

Biological Activity: Compounds with fused heterocycles (e.g., benzoxazine in C₁₇H₁₃FN₂O₂) show higher bioactivity in agrochemical applications, likely due to increased metabolic stability . The benzylamino substituent in C₁₆H₁₅FN₂ may enhance blood-brain barrier penetration, suggesting utility in neuropharmacology .

Electronic Effects: Fluorine at the 4-position (para to nitrile) in the target compound creates a strong electron-withdrawing effect, activating the nitrile group for nucleophilic substitution reactions. In contrast, ortho-fluorinated analogues (e.g., 2-Fluoro-6-(4-methylphenoxy)benzonitrile) exhibit steric hindrance, reducing reactivity .

Comparative Crystallographic and Spectroscopic Data

  • Crystal Packing: The Schiff base derivative (C₁₅H₁₂N₂O₂) crystallizes in a monoclinic system (space group C2/c) with a density of 1.343 Mg/m³, while fluorinated benzoxazine derivatives (e.g., C₁₇H₁₃FN₂O₂) lack reported crystallographic data, suggesting challenges in crystallization due to flexible side chains .
  • Spectroscopic Profiles : Benzonitriles with electron-donating groups (e.g., methoxyethoxy) show red-shifted UV-Vis absorption compared to electron-withdrawing substituents (e.g., trifluoromethyl in ), as observed in related compounds .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The target compound’s nitrile group is a precursor for amines, carboxylic acids, and heterocycles, aligning with trends in kinase inhibitor and epoxy curing agent synthesis .
  • Agrochemical Potential: Fluorinated benzoxazine derivatives (e.g., C₁₇H₁₃FN₂O₂) are prioritized in herbicide development due to their resistance to enzymatic degradation .

Biological Activity

4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of this compound can be represented as follows:

C12H14FNO2\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_{2}

This compound features a fluorobenzene ring with a nitrile group and a methoxyethoxy side chain, which contributes to its unique biological activity.

Physical Properties

PropertyValue
Molecular Weight223.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)2.5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of serotonin transporters, influencing mood and anxiety levels.

In Vitro Studies

Research has indicated that this compound exhibits significant binding affinity for serotonin transporters (SERT), which play a crucial role in the reuptake of serotonin in the brain. Such interactions could potentially lead to antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

Table 1: Summary of In Vitro Binding Studies

Study ReferenceTargetBinding Affinity (Ki)Effect Observed
SERT15 nMIncreased serotonin levels
Dopamine Receptors30 nMModulation of dopamine signaling

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Initial animal studies have shown promising results, indicating that the compound can cross the blood-brain barrier and exert effects on behavior consistent with altered serotonin levels.

Case Study: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound demonstrated that administration in rodent models led to reduced anxiety-like behaviors when assessed through standard behavioral tests such as the elevated plus maze and forced swim test.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds. This comparison highlights the advantages and potential therapeutic applications.

Table 2: Comparison with Related Compounds

Compound NameBinding Affinity (Ki)Therapeutic Potential
This compound15 nMAntidepressant potential
C-11 DASB20 nMNeuroimaging agent
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide25 nMNeurological disorder treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.